molecular formula C8H15ClN2O2S B13477379 N-{3-aminobicyclo[1.1.1]pentan-1-yl}cyclopropanesulfonamidehydrochloride

N-{3-aminobicyclo[1.1.1]pentan-1-yl}cyclopropanesulfonamidehydrochloride

Cat. No.: B13477379
M. Wt: 238.74 g/mol
InChI Key: OWQRQINHLVYNHS-UHFFFAOYSA-N
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Description

N-{3-aminobicyclo[1.1.1]pentan-1-yl}cyclopropanesulfonamidehydrochloride: is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{3-aminobicyclo[1.1.1]pentan-1-yl}cyclopropanesulfonamidehydrochloride typically involves multiple steps:

    Formation of the Bicyclic Core: The initial step involves the synthesis of the bicyclo[1.1.1]pentane core. This can be achieved through a followed by a series of reduction and cyclization steps.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using reagents like sodium azide followed by reduction with lithium aluminum hydride.

    Attachment of the Cyclopropanesulfonamide Group: The final step involves the sulfonamide formation, typically through the reaction of the amine with a sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the sulfonamide group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopropane ring, using reagents like sodium hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride,

Properties

Molecular Formula

C8H15ClN2O2S

Molecular Weight

238.74 g/mol

IUPAC Name

N-(3-amino-1-bicyclo[1.1.1]pentanyl)cyclopropanesulfonamide;hydrochloride

InChI

InChI=1S/C8H14N2O2S.ClH/c9-7-3-8(4-7,5-7)10-13(11,12)6-1-2-6;/h6,10H,1-5,9H2;1H

InChI Key

OWQRQINHLVYNHS-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)NC23CC(C2)(C3)N.Cl

Origin of Product

United States

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